1-ethyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-Ethyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound with the molecular formula C6H10N4O. It is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-ethyl-1H-pyrazole-3-carbohydrazide typically involves the reaction of ethylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with hydrazine hydrate. The reaction conditions often include the use of ethanol as a solvent and heating under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
1-Ethyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: This compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
1-Ethyl-1H-pyrazole-3-carbohydrazide can be compared with other pyrazole derivatives, such as:
1-Phenyl-1H-pyrazole-3-carbohydrazide: This compound has a phenyl group instead of an ethyl group, which can influence its reactivity and biological activity.
3,5-Dimethyl-1H-pyrazole-4-carbohydrazide: The presence of additional methyl groups can affect the compound’s stability and solubility.
1-Benzyl-1H-pyrazole-3-carbohydrazide: The benzyl group can enhance the compound’s lipophilicity and potentially its ability to cross biological membranes.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-Ethyl-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of ethyl hydrazine with pyrazole derivatives. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry confirm the structure and purity of the synthesized compound. For instance, the IR spectrum displays characteristic peaks for NH and C=O functional groups, while NMR provides insights into the chemical environment of protons in the molecule .
Biological Activities
This compound exhibits various biological activities:
1. Anti-inflammatory Activity
Research indicates that this compound has potent anti-inflammatory effects. In vitro studies have shown that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For example, compounds derived from this pyrazole exhibit IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
2. Anticancer Properties
The compound has demonstrated anticancer activity in several studies. It affects cancer cell proliferation by inducing apoptosis and inhibiting tumor growth through various pathways, including the modulation of apoptotic markers and cell cycle regulators .
3. Antioxidant Effects
As an antioxidant, this compound scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases .
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites on COX enzymes, preventing substrate access and thus inhibiting prostaglandin synthesis.
- Cell Signaling Pathways : It may also modulate key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways .
Case Studies
Several studies highlight the efficacy of this compound:
Comparison with Related Compounds
Comparative analysis with similar pyrazole derivatives reveals unique properties of this compound:
Compound | Structural Differences | Biological Activity |
---|---|---|
1-Phenyl-1H-pyrazole-3-carbohydrazide | Contains a phenyl group instead of ethyl | Enhanced lipophilicity but lower anti-inflammatory activity |
3,5-Dimethyl-1H-pyrazole-4-carbohydrazide | Additional methyl groups | Increased stability but less effective against COX enzymes |
4-Chloro derivative | Chlorine substitution | Exhibits stronger antibacterial properties but reduced anticancer activity |
Properties
IUPAC Name |
1-ethylpyrazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-10-4-3-5(9-10)6(11)8-7/h3-4H,2,7H2,1H3,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISKYJZRFJOKDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599105 |
Source
|
Record name | 1-Ethyl-1H-pyrazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006334-35-5 |
Source
|
Record name | 1-Ethyl-1H-pyrazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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